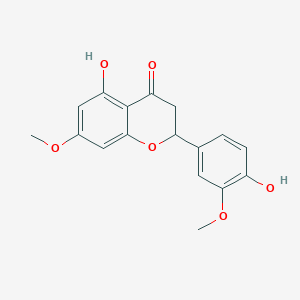![molecular formula C38H26 B12091811 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene is an organic compound with the molecular formula C38H26. It is a derivative of anthracene, where two biphenyl groups are attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid derivative of biphenyl with a dibromoanthracene precursor. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of 9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow techniques .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Applications De Recherche Scientifique
9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene is primarily based on its photophysical properties. When exposed to light, the compound absorbs photons and reaches an excited state. This excited state can then transfer energy to other molecules or emit light, making it useful in applications like OLEDs. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating energy transfer and emission processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(4-phenyl)anthracene
- 2-tert-butyl-9,10-bis(2-biphenyl)anthracene
- 2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene
Uniqueness
9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene is unique due to its high thermal stability, blue emission with high quantum yield, and non-coplanar structure. These properties make it particularly suitable for use in OLEDs and other optoelectronic devices, where stability and efficiency are crucial .
Propriétés
Formule moléculaire |
C38H26 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
9,10-bis(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C38H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)37-33-15-7-9-17-35(33)38(36-18-10-8-16-34(36)37)32-25-21-30(22-26-32)28-13-5-2-6-14-28/h1-26H |
Clé InChI |
KOIMINKJYIDAOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)

![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)


